Methyl 2-(2-((4-methoxyphenyl)sulfonamido)thiazol-4-yl)acetate
Description
Chemical Identity and Structural Features
This compound is characterized by its distinct molecular formula C₁₃H₁₄N₂O₅S₂ and a molecular weight of 342.39 grams per mole. The compound is identified by the Chemical Abstracts Service number 929966-35-8, which serves as its unique chemical identifier in international databases. The structural complexity of this molecule arises from the integration of multiple functional groups that contribute to its chemical properties and biological activity potential.
The thiazole ring component represents a five-membered heterocyclic structure containing both sulfur and nitrogen atoms at positions 1 and 3, respectively. This aromatic heterocycle provides the fundamental scaffold that imparts chemical stability and biological activity to the overall molecular structure. The sulfonamide functional group, characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, serves as a critical pharmacophore that has been extensively studied for its diverse biological properties.
The methoxyphenyl substituent introduces additional structural complexity through the presence of an electron-donating methoxy group attached to the benzene ring. This substitution pattern can significantly influence the electronic properties of the molecule and its interaction with biological targets. The acetate ester moiety completes the structural framework, providing both synthetic versatility and potential for metabolic transformation in biological systems.
Table 1: Molecular Properties of this compound
The synthetic approach to this compound typically involves multi-step reactions that integrate the various structural components through carefully controlled chemical transformations. The synthesis methods often employ condensation reactions between thiazole derivatives and sulfonamides under specific acidic or basic conditions, requiring precise control of temperature, pH, and reaction time to achieve optimal yields and purity.
Historical Context in Heterocyclic Chemistry Research
The development of this compound emerges from a rich historical foundation in heterocyclic chemistry research that spans more than a century. The fundamental thiazole chemistry can be traced back to the pioneering work of Hantzsch in 1887, who established the groundwork for thiazole synthesis through his development of the Hantzsch thiazole synthesis method. This classical approach utilized the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioamide, thiourea, and related derivatives to construct the thiazole ring system.
The Hantzsch synthesis represented a transformative advancement in heterocyclic chemistry, providing a reliable and productive method for the preparation of thiazole derivatives. This methodology involved the interaction of alpha-haloketones or alpha-halogenaldehydes with thioamides, beautifully describing the formation of thiazoles through a well-defined mechanistic pathway. The historical significance of this approach cannot be overstated, as it laid the foundation for subsequent developments in thiazole chemistry and enabled the exploration of more complex molecular architectures.
Throughout the twentieth century, the field of thiazole chemistry continued to evolve with the recognition that thiazole derivatives possessed immense pharmaceutical potential. Various studies reported diverse methods for thiazole synthesis, employing starting materials such as thioformamide, thiourea, alpha-thiocyanotoketones, and vinyl bromide to synthesize thiazoles with enhanced properties and biological activities. These methodological advances provided different synthetic directions and revealed diverse targets for augmentation in the field of novel thiazole design.
The parallel development of sulfonamide chemistry added another dimension to the historical context of compounds like this compound. Sulfonamides emerged as another important pharmacophore responsible for diverse biological activities and became established as core fragments in many clinically used drugs. The recognition that both thiazole and sulfonamide compounds demonstrated selective and potent biological activities led to the conceptual framework for combining these two pharmacophores into single molecular scaffolds.
Table 2: Historical Milestones in Thiazole and Sulfonamide Chemistry
Significance of Sulfonamido-Thiazole Hybrid Architectures
The significance of sulfonamido-thiazole hybrid architectures, exemplified by this compound, lies in their unique ability to combine the biological advantages of two well-established pharmacophore systems within a single molecular framework. This strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns in pharmaceutical development.
Thiazole represents a well-known heterocyclic molecule endowed with diverse pharmacological properties, including antibacterial, antimalarial, anticancer, and antifungal activities. The thiazole scaffold is present in more than eighteen Food and Drug Administration-approved drugs, demonstrating its clinical relevance and therapeutic importance. Examples of clinically significant drugs containing thiazole as a core scaffold include antimicrobial agents such as acinitrazole and sulfathiazole, antibiotics like penicillin, antidepressants such as pramipexole, and antineoplastic agents including bleomycin and tiazofurin.
Sulfonamides constitute another important pharmacophore responsible for diverse biological activities and are found as core fragments in many clinically used drugs. The sulfonamide functional group appears in various therapeutic categories, including sulfonamide antibiotics such as sulfamethoxazole-trimethoprim and erythromycin-sulfisoxazole, antidiabetic medications like glyburide, anti-migraine drugs such as sumatriptan, anti-inflammatory agents including celecoxib, and diuretics such as hydrochlorothiazide and furosemide.
The combination of thiazole and sulfonamide moieties in hybrid architectures creates molecules with enhanced biological activity profiles and improved pharmacological properties. Both thiazole and sulfonamide compounds have demonstrated selective and potent inhibitory properties against various biological targets, making their combination particularly attractive for drug discovery efforts. The strategic integration of these pharmacophores allows for the design of molecules that can potentially interact with multiple biological pathways simultaneously, providing enhanced therapeutic efficacy.
Table 3: Biological Activities Associated with Thiazole and Sulfonamide Pharmacophores
Research studies have documented the synthesis and biological evaluation of thiazole-sulfonamide hybrids, highlighting their efficacy against specific targets such as carbonic anhydrase and bacterial growth inhibition. The mechanism of action for these hybrid compounds often involves interaction with biological targets through multiple binding sites, leading to enhanced potency and selectivity compared to single-pharmacophore compounds.
The significance of these hybrid architectures extends beyond their immediate biological activities to encompass their potential for addressing contemporary challenges in drug development. The emergence of multidrug-resistant bacterial strains and the need for novel therapeutic approaches have heightened the importance of innovative molecular designs that can overcome traditional limitations in drug efficacy and selectivity. Sulfonamido-thiazole hybrids represent a promising approach to these challenges, offering new possibilities for the development of next-generation therapeutic agents.
Properties
IUPAC Name |
methyl 2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-19-10-3-5-11(6-4-10)22(17,18)15-13-14-9(8-21-13)7-12(16)20-2/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTXHYHNSOIABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((4-methoxyphenyl)sulfonamido)thiazol-4-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonamide with thiazole-4-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to obtaining a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((4-methoxyphenyl)sulfonamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
The compound has demonstrated various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. Methyl 2-(2-((4-methoxyphenyl)sulfonamido)thiazol-4-yl)acetate has been tested against several strains of bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound showed notable activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
Anticancer Potential
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
- Cytotoxicity Assays : In vitro studies revealed that the compound significantly reduced cell viability in human breast and ovarian cancer cells at concentrations above 10 µM. This suggests a potential for further development as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The results indicated significant efficacy against MRSA strains, emphasizing its potential as an alternative treatment option for resistant infections.
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((4-methoxyphenyl)sulfonamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The sulfonamido group can also enhance its binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 2-(2-((4-methoxyphenyl)sulfonamido)thiazol-4-yl)acetate and related thiazole derivatives:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Insights
Substituent Effects on Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group (electron-donating) in the target compound may enhance metabolic stability compared to its 4-chloro analog (electron-withdrawing), which likely exhibits stronger enzyme inhibition due to increased electrophilicity .
Ester Group Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally exhibit longer metabolic half-lives due to slower hydrolysis, making them favorable prodrug candidates. Methyl esters, as in the target compound, may offer faster release of active carboxylic acid metabolites .
Synthetic Yields and Feasibility
- Ethyl esters with trifluoromethyl or chlorophenyl substituents (e.g., compounds 10d–10f in ) show high yields (89–93%), suggesting robust synthetic routes. The target compound’s discontinued status may reflect challenges in scalability or purification .
Structural Modifications and Applications Morpholinosulfonyl Group (): Introduces a bulky, hydrophilic group that may enhance binding to hydrophilic enzyme pockets. Thioureido-Thiophene (): The sulfur atoms enable redox interactions, useful in designing antioxidation agents or metal-chelating drugs.
Crystallography and Stability
- Thiazole derivatives like exhibit intermolecular hydrogen bonds (N–H⋯N, N–H⋯O) and π-π stacking (centroid distance 3.54 Å), stabilizing crystal structures. Similar interactions in the target compound could influence its solid-state stability .
Research Implications
- Pharmacological Potential: The 4-methoxyphenyl sulfonamido motif is a promising scaffold for antimicrobial or anticancer agents, warranting further exploration of its analogs.
- Synthetic Optimization: Ethyl esters with morpholino or thiophene groups () demonstrate the versatility of thiazole chemistry, guiding future modifications for target-specific applications.
Biological Activity
Methyl 2-(2-((4-methoxyphenyl)sulfonamido)thiazol-4-yl)acetate, a compound with a complex structure featuring a thiazole ring, methoxyphenyl group, and sulfonamide moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Structural Overview
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O4S
- CAS Number : 929966-35-8
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study evaluated the in vitro antimicrobial activity of various thiazole derivatives, including this compound. The compound showed promising results against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the organism tested .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 8.0 |
| Candida albicans | 16.0 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. This compound was shown to inhibit cell proliferation in various cancer cell lines:
- In a study involving human breast cancer cells (MDA-MB-436), the compound demonstrated an IC50 value of approximately 5 µM, indicating significant cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-436 | 5.0 |
| A549 (lung cancer) | 10.0 |
| HeLa (cervical cancer) | 8.5 |
Anti-inflammatory Activity
Thiazole compounds are also recognized for their anti-inflammatory properties. This compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro:
- The compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages at concentrations as low as 10 µg/mL .
The mechanism underlying the biological activities of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folic acid synthesis.
- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to cell death.
- Modulation of Cytokine Production : It may inhibit signaling pathways involved in inflammation.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazole derivatives in various therapeutic contexts:
- Anticonvulsant Properties : A derivative similar to this compound demonstrated significant anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment .
- Combination Therapies : Research has explored combining this compound with other agents to enhance therapeutic efficacy against resistant strains and tumors .
Q & A
Q. Critical Parameters :
- Temperature control during sulfonamide coupling to avoid decomposition.
- Solvent selection (e.g., DMF for solubility vs. THF for reactivity).
- Monitoring reaction progress via TLC or HPLC to isolate intermediates .
Basic: How can researchers validate the structural integrity and purity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR to confirm sulfonamide (-SONH-) and methoxy (-OCH) groups. Key peaks: δ 3.8 ppm (OCH), δ 7.5–8.0 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. Example Workflow :
Use Gaussian 16 for DFT calculations on reaction intermediates.
Validate predictions with small-scale experiments (mg scale).
Scale up using statistically designed experiments (DoE) .
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
